molecular formula C19H19N3OS B12945894 4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-27-6

4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B12945894
CAS No.: 87035-27-6
M. Wt: 337.4 g/mol
InChI Key: NBWKDHNHGNHSTC-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. One common method includes the use of a benzo[b]thiophene-3-carbaldehyde derivative, which undergoes a nucleophilic substitution reaction with a suitable imidazo[4,5-c]pyridine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.

    Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine
  • 4-(Benzo[b]thiophen-3-ylmethoxy)-3-ethyl-3H-imidazo[4,5-c]pyridine

Uniqueness

4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s lipophilicity and its ability to interact with biological membranes, potentially enhancing its therapeutic potential.

Properties

CAS No.

87035-27-6

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethoxy)-3-butylimidazo[4,5-c]pyridine

InChI

InChI=1S/C19H19N3OS/c1-2-3-10-22-13-21-16-8-9-20-19(18(16)22)23-11-14-12-24-17-7-5-4-6-15(14)17/h4-9,12-13H,2-3,10-11H2,1H3

InChI Key

NBWKDHNHGNHSTC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43

Origin of Product

United States

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